molecular formula C23H20ClN3O5S B12481862 N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

Cat. No.: B12481862
M. Wt: 485.9 g/mol
InChI Key: RDBDDVKCRREIML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a quinoxaline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of aniline to obtain 4-chloroaniline. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. The methoxy group can be introduced through methylation reactions. Finally, the quinoxaline moiety is incorporated through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline moiety is often involved in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is unique due to its combination of a chlorophenyl group, a methoxy group, and a quinoxaline moiety

Properties

Molecular Formula

C23H20ClN3O5S

Molecular Weight

485.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C23H20ClN3O5S/c1-32-18-10-12-19(13-11-18)33(30,31)27(17-8-6-16(24)7-9-17)15-23(29)26-14-22(28)25-20-4-2-3-5-21(20)26/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

RDBDDVKCRREIML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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